![molecular formula C8H9BBrClO3 B2625968 3-Bromo-5-chloro-2-ethoxyphenylboronic acid CAS No. 2096341-59-0](/img/structure/B2625968.png)
3-Bromo-5-chloro-2-ethoxyphenylboronic acid
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Description
3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
- Application : 3-Bromo-5-chloro-2-ethoxyphenylboronic acid serves as a boronic acid precursor in Suzuki-Miyaura reactions. Researchers use it to synthesize biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : Scientists explore derivatives of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid as potential proteasome inhibitors for cancer therapy. These compounds can selectively target cancer cells by disrupting protein degradation pathways .
- Application : Researchers use 3-Bromo-5-chloro-2-ethoxyphenylboronic acid as a building block to create more complex molecules. It can be incorporated into various scaffolds for the synthesis of functionalized compounds .
- Application : Scientists investigate the incorporation of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid into polymers, dendrimers, and supramolecular assemblies. These materials may exhibit unique properties, such as self-healing behavior or stimuli-responsive features .
- Application : Researchers develop fluorescent probes based on 3-Bromo-5-chloro-2-ethoxyphenylboronic acid to detect sugars (such as glucose) or other analytes. These probes enable real-time monitoring of biological processes .
- Application : 3-Bromo-5-chloro-2-ethoxyphenylboronic acid serves as a starting reagent for synthesizing thromboxane receptor antagonists. These compounds may have therapeutic potential in cardiovascular diseases .
Suzuki-Miyaura Cross-Coupling Reactions
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Materials Science
Analytical Chemistry
Thromboxane Receptor Antagonists
properties
IUPAC Name |
(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTFRWVFKUJXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-ethoxyphenylboronic acid |
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